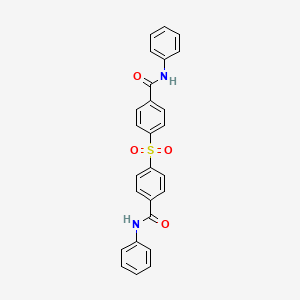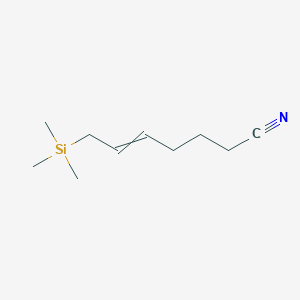
7-(Trimethylsilyl)hept-5-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trimethylsilyl)hept-5-enenitrile is an organic compound with the molecular formula C10H19NSi. It is characterized by the presence of a trimethylsilyl group attached to a heptenenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trimethylsilyl)hept-5-enenitrile typically involves the reaction of hept-5-enenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Hept-5-enenitrile+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(Trimethylsilyl)hept-5-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(Trimethylsilyl)hept-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Trimethylsilyl)hept-5-enenitrile involves its reactivity due to the presence of the trimethylsilyl group and the nitrile functionality. The trimethylsilyl group can stabilize reactive intermediates, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-(Trimethylsilyl)hept-5-ynenitrile: Similar structure but with a triple bond instead of a double bond.
7-(Trimethylsilyl)hept-5-enenitrile: Isomeric forms with different positions of the double bond or trimethylsilyl group.
Trimethylsilyl derivatives of other nitriles: Compounds with similar functional groups but different carbon chain lengths or structures.
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group and a heptenenitrile backbone, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
176647-20-4 |
|---|---|
Fórmula molecular |
C10H19NSi |
Peso molecular |
181.35 g/mol |
Nombre IUPAC |
7-trimethylsilylhept-5-enenitrile |
InChI |
InChI=1S/C10H19NSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8H,4-5,7,10H2,1-3H3 |
Clave InChI |
FUPQWABSPWXMHG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


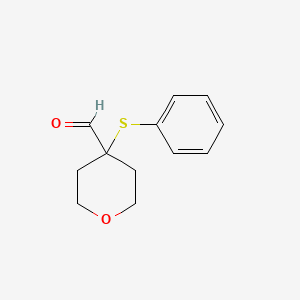
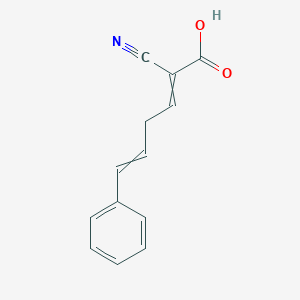
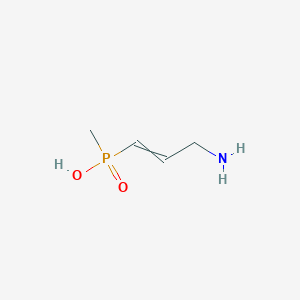
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
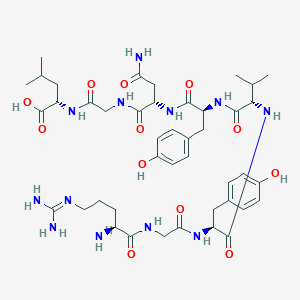
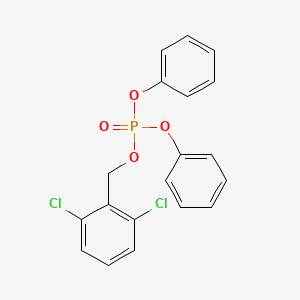
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
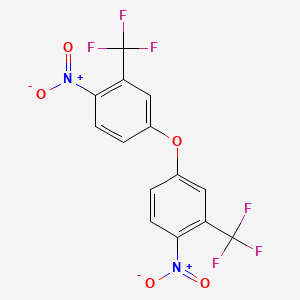
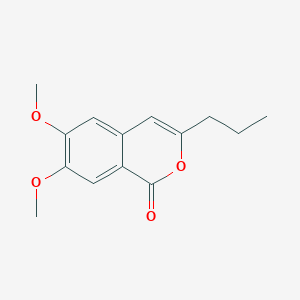

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
